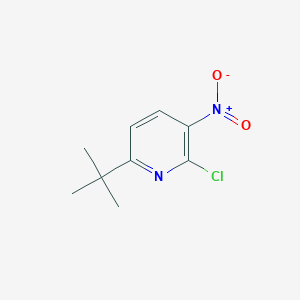
6-Tert-butyl-2-chloro-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-2-chloro-3-nitropyridine is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-2-chloro-3-nitropyridine typically involves the nitration of 6-Tert-butyl-2-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
6-Tert-butyl-2-chloropyridine+HNO3+H2SO4→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 6-Tert-butyl-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 6-Tert-butyl-2-chloro-3-aminopyridine.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
6-Tert-butyl-2-chloro-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 6-Tert-butyl-2-chloro-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
類似化合物との比較
2-Chloro-3-nitropyridine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
6-Tert-butyl-2-chloropyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
3-Nitropyridine: Lacks both the tert-butyl and chlorine substituents, leading to different reactivity and applications.
Uniqueness: 6-Tert-butyl-2-chloro-3-nitropyridine is unique due to the presence of both the tert-butyl and nitro groups, which confer distinct steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
6-tert-butyl-2-chloro-3-nitropyridine |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)7-5-4-6(12(13)14)8(10)11-7/h4-5H,1-3H3 |
InChIキー |
AOCZCEJCEIAEOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















